

MSDC-0602 mitochondrial pyruvate carrier MPC

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Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

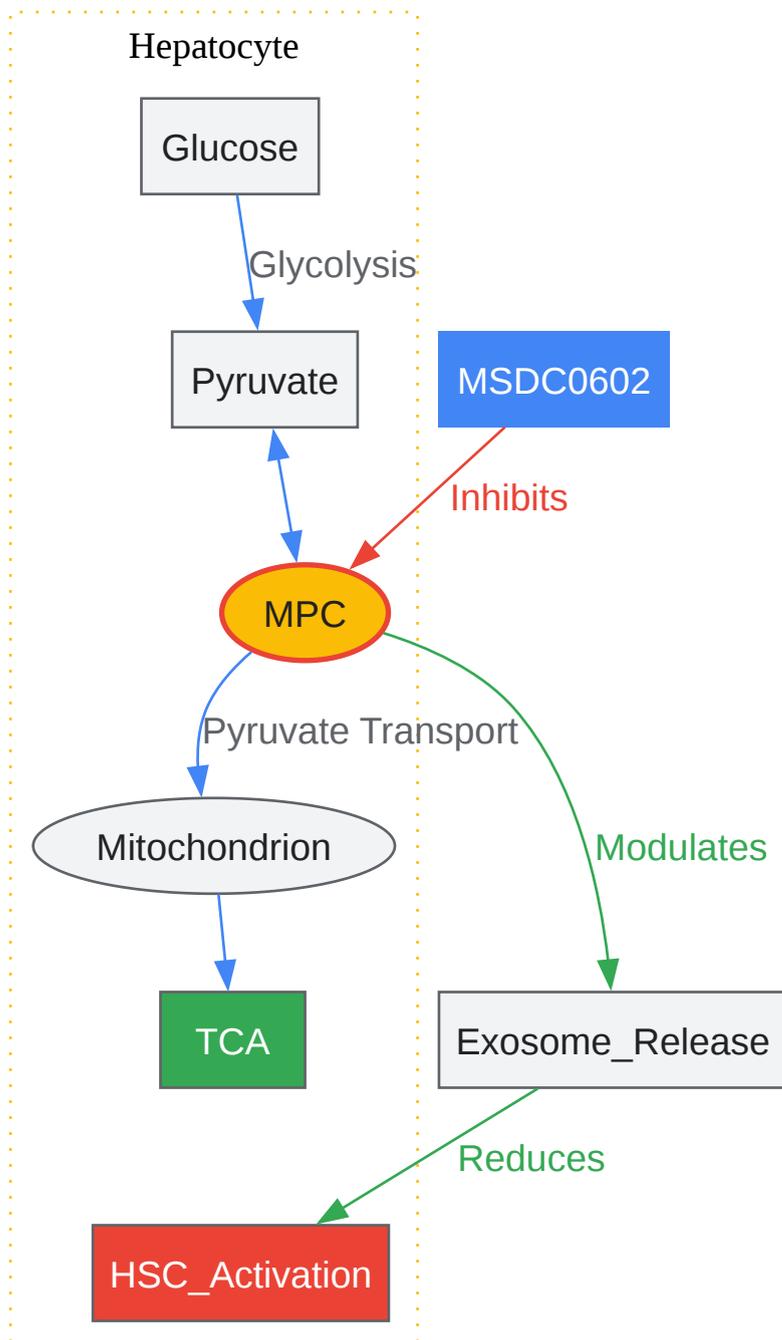
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Mechanism of Action

MSDC-0602 is a modified thiazolidinedione (TZD) designed to have a **minimal binding affinity for the nuclear receptor PPAR γ** [1]. Instead, its primary target is the **Mitochondrial Pyruvate Carrier (MPC)**, a heteromeric complex formed by MPC1 and MPC2 proteins in the inner mitochondrial membrane [2] [3].

The diagram below illustrates its core mechanism and downstream effects.



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MSDC-0602 inhibits MPC, reducing pyruvate-driven metabolism and stellate cell activation.

Quantitative Profile & Experimental Data

The tables below summarize key quantitative data and in vivo experimental parameters from the search results.

Table 1: Quantitative Biochemical Profile of MSDC-0602 [1]

Assay Parameter	Target	Result (IC ₅₀ or Activity)	Interpretation
PPAR γ Binding	Nuclear Receptor PPAR γ	IC ₅₀ = 18.25 μ M	Minimal binding affinity
Mitochondrial Binding	Mitochondrial Pyruvate Carrier (MPC)	IC ₅₀ = 1.38 μ M	High affinity for primary target
PPAR γ Transactivation	Gal4-PPAR γ in HepG2 cells	Minimal activation at 50 μ M	Functionally PPAR γ -sparing

Table 2: Key Parameters from a Preclinical NASH Study [2]

Study Aspect	Parameter	Details
Animal Model	Diet	High Trans-Fat, Fructose, Cholesterol (HTF-C)
MSDC-0602 Treatment	Dose in Diet	331 ppm (resulting in 2-5 μ M blood concentration)
	Treatment Duration	12 weeks (prevention) or 3 weeks (reversal)
Key Outcomes	Liver Fibrosis	Prevented and reversed
	Stellate Cell Activation	Suppressed (in vivo and in vitro)
	Steatosis & Inflammation	Reduced

Experimental Workflows

Detailed methodologies from key experiments provide a blueprint for validating MSDC-0602's efficacy and mechanism.

In Vitro MPC Binding and Activity Assay [2]

- **Assay System: REporter Sensitive to PYruvate (RESPYR)** in HEK293 cells stably expressing MPC2-RLuc8 and MPC1-Venus fusion proteins.
- **Measurement:** Bioluminescence Resonance Energy Transfer (BRET) is measured using a kinetic plate reader.
- **Protocol:** Establish a baseline reading in a pyruvate-free buffer, then add MSDC-0602. A decrease in BRET signal upon pyruvate addition indicates MPC inhibition.
- **Controls:** Validate the system's response with known inhibitors.

Primary Hepatic Stellate Cell (HSC) Activation Assay [2]

- **Cell Isolation:** Isolate HSCs from mice via liver **collagenase perfusion**, followed by purification using **density gradient centrifugation** with Optiprep.
- **Culture:** Seed cells on standard tissue culture plates in DMEM with 10% FBS.
- **Treatment:** Apply MSDC-0602 directly to the culture medium.
- **Endpoint Analysis:** Assess activation markers by **quantitative RT-PCR** (e.g., α -SMA, Collagen I) and evaluate fibrotic potential.

In Vivo NASH Model and Efficacy Testing [2]

- **Animal Model:** Use wild-type or liver-specific *Mpc2* knockout (LS-*Mpc2*^{-/-}) male mice on a C57BL/6J background.
- **Diet Induction:** Feed mice an **HTF-C diet** for 4-16 weeks to induce NASH.
- **Drug Administration:** Incorporate MSDC-0602 potassium salt into the HTF-C diet at 331 ppm.
- **Assessment:** Analyze plasma ALT/AST (liver injury), liver triglycerides (steatosis), and conduct histology (NAS and fibrosis scoring). Measure molecular markers via qPCR.

Therapeutic Implications and Future Directions

MSDC-0602 represents a shift from traditional TZDs by targeting mitochondrial metabolism. This MPC-targeting approach is also being investigated for **neurodegenerative diseases like Parkinson's disease**, where MPC inhibition showed neuroprotective effects in models by augmenting autophagy and inhibiting neuroinflammation [4]. Ongoing research focuses on developing more potent and selective MPC inhibitors [5] [3].

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